molecular formula C6H11ClFNO2 B2966772 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride CAS No. 2416223-36-2

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride

Cat. No.: B2966772
CAS No.: 2416223-36-2
M. Wt: 183.61
InChI Key: IDFBNEZTSRYLSW-NGQZWQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminocyclobutyl group and a fluoroacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-(3-Aminocyclobutyl)acetic acid;hydrochloride
  • 2-Fluoroacetic acid;hydrochloride
  • 3-Aminocyclobutylacetic acid;hydrochloride

Comparison: Compared to similar compounds, 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride is unique due to the presence of both the aminocyclobutyl and fluoroacetic acid groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDUTVHTZWXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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